molecular formula C21H25ClN2O3 B8018352 Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-

Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-

Cat. No.: B8018352
M. Wt: 388.9 g/mol
InChI Key: YPLSFHBFZLTZQF-UHFFFAOYSA-N
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Description

Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- is a complex organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction can be carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), resulting in high yields of protected piperazines .

Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a piperazine derivative. This method is advantageous due to its simplicity and the ability to introduce various functional groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. One such method is the palladium-catalyzed cyclization reaction, which allows for the synthesis of highly substituted piperazines under aerobic conditions. This method is eco-friendly and cost-effective, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse piperazine derivatives.

Scientific Research Applications

Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its pharmacokinetic properties and ability to modulate biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals

Mechanism of Action

The mechanism of action of piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler derivative with a six-membered ring containing two nitrogen atoms.

    1,4-Diazacyclohexane: Another name for piperazine, highlighting its structural features.

    4-(4-Bromophenyl)piperazine: A derivative with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- is unique due to the presence of both a 4-chlorophenyl group and a 3,5-dimethoxybenzoyl group. These functional groups confer distinct chemical and biological properties, making this compound valuable for various applications in research and industry .

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16/h3-6,13-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLSFHBFZLTZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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